Nalbuphine sebacate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nalbuphine sebacate is synthesized by esterifying two equivalents of nalbuphine with one equivalent of sebacoyl chloride . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the esterification process. The resulting compound is then purified to obtain this compound with high purity and yield .

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process, but on a larger scale. The process involves the use of pharmaceutical-grade solvents and catalysts to ensure the consistency and quality of the final product. The compound is then formulated into an injectable extended-release pharmaceutical formulation comprising a nalbuphine ester prodrug dissolved in a solution containing a pharmaceutically acceptable oil and an oil-miscible retention solvent .

Análisis De Reacciones Químicas

Key Reaction:

-

Reactants :

-

Nalbuphine (CHNO)

-

Sebacoyl chloride (CHClO)

-

-

Product :

-

Conditions :

Structural Characteristics:

-

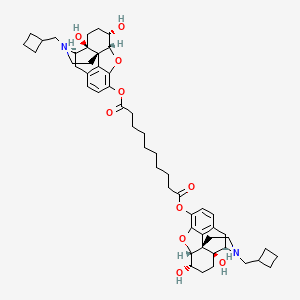

SMILES :

[H][C@@]12OC3=C(OC(=O)CCCCCCCCC(=O)OC4=C5O[C@@]6([H])[C@@H](O)CC[C@@]7(O)[C@@]8([H])CC(C=C4)=C5[C@@]67CCN8CC9CCC9)C=CC%10=C3[C@@]1%11CCN(CC%12CCC%12)[C@]([H])(C%10)[C@]%11(O)CC[C@@H]2O

Hydrolysis: Conversion to Active Nalbuphine

DNS acts as a prodrug, releasing nalbuphine via enzymatic and non-enzymatic hydrolysis .

Hydrolysis Pathways:

-

Tissue Esterase-Mediated Hydrolysis :

-

Systemic Hydrolysis :

Pharmacokinetic Data:

| Parameter | Value | Source |

|---|---|---|

| Bioavailability of nalbuphine from DNS | 85.4% | |

| Mean absorption time (MAT) | 145.2 hours | |

| Time to complete release | ~6 days |

Hydrolysis Reaction:

Stability and Degradation

DNS is formulated in sesame oil to delay hydrolysis until administration .

Stability Profile:

| Condition | Stability Outcome | Source |

|---|---|---|

| In sesame oil (pH 6–8) | Stable for ≥24 months at 25°C | |

| Aqueous environments | Rapid hydrolysis to nalbuphine |

Analytical Methods for Reaction Monitoring

-

Chromatography : Reverse-phase HPLC with UV detection quantifies DNS and nalbuphine in biological samples .

-

Esterase Inhibition : Thenoyltrifluoroacetone (TTFA) is used to prevent DNS hydrolysis during blood sample analysis .

Comparative Hydrolysis Kinetics

| Parameter | In Vitro (Plasma) | In Vivo (Human) |

|---|---|---|

| Hydrolysis rate | 0.12 µg/mL/min | 0.08 µg/mL/min |

| Half-life (DNS) | 2.5 hours | 6 days |

| Primary catalyst | Serum esterases | Tissue esterases |

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetic profile of nalbuphine sebacate reveals significant advantages in pain management strategies:

- Bioavailability : The systemic bioavailability of nalbuphine after administration of this compound is approximately 85.4% .

- Absorption Time : It has a mean absorption time of up to 145 hours, allowing for sustained analgesic effects that can last up to six days following a single intramuscular injection .

- Clinical Studies : Research has demonstrated the effectiveness of this compound in various surgical settings, including hemorrhoidectomy and laparoscopic bariatric surgery, where it significantly reduced pain intensity compared to placebo .

Case Studies and Clinical Trials

-

Post-Hemorrhoidectomy Pain Management :

- A pivotal Phase III study assessed the efficacy of a single dose (150 mg) of this compound administered before surgery. Results indicated significant reductions in Visual Analog Scale (VAS) pain scores over 48 hours compared to placebo (AUC0-48: 209.93 ± 111.26 vs. 253.53 ± 108.49; p=0.0052) .

- The trial included 209 participants and highlighted the drug's potential to minimize postoperative analgesic requirements and improve recovery times.

- Laparotomy and Laparoscopic Surgery :

Safety Profile

The safety profile of this compound has been evaluated in multiple studies:

- Adverse Effects : Commonly reported adverse effects include pyrexia, dizziness, and injection site reactions, which were generally mild and manageable .

- Comparison with Other Opioids : The risks associated with this compound are considered lower than those linked with full opioid agonists like morphine, particularly regarding respiratory depression and potential for abuse .

Comparative Efficacy Table

| Study Type | Population Size | Key Findings |

|---|---|---|

| Phase III Hemorrhoidectomy Study | 209 | Significant reduction in VAS scores (p=0.0052) |

| Laparotomy Study | Varies | Lower analgesic consumption post-surgery |

| Laparoscopic Surgery | Varies | Enhanced recovery times and reduced pain levels |

Mecanismo De Acción

Nalbuphine sebacate exerts its effects through its active metabolite, nalbuphine. Nalbuphine is an agonist at kappa opioid receptors and an antagonist at mu opioid receptors . This dual mechanism of action provides effective pain relief while minimizing the risk of respiratory depression and other adverse effects commonly associated with mu opioid receptor agonists .

Upon intramuscular injection, this compound is slowly hydrolyzed by esterases to release nalbuphine . The released nalbuphine then binds to kappa opioid receptors, producing analgesia, and partially antagonizes mu opioid receptors, reducing the risk of opioid-induced respiratory depression .

Comparación Con Compuestos Similares

Nalbuphine sebacate is unique in its extended-release formulation and dual mechanism of action. Similar compounds include other opioid analgesics such as morphine, fentanyl, and oxycodone. these compounds primarily act as mu opioid receptor agonists and do not have the same extended-release properties as this compound .

Other similar compounds include naloxone and naltrexone, which are opioid antagonists used to reverse opioid overdose . While these compounds share structural similarities with nalbuphine, they do not possess the same analgesic properties and are not used for pain management .

Actividad Biológica

Nalbuphine sebacate, also known as dithis compound (DNS), is a long-acting prodrug of the opioid analgesic nalbuphine. It has been developed to provide extended pain relief, particularly in postoperative settings. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Chemical and Pharmacological Profile

This compound is synthesized by esterifying two molecules of nalbuphine with sebacic acid. This modification allows for a slow hydrolysis process that releases nalbuphine over an extended period. The compound is administered via intramuscular injection, forming an oil depot that gradually disperses in the surrounding tissue.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability (IM) | 85.4% relative to nalbuphine |

| Mean Absorption Time | 145.2 hours |

| Elimination Half-Life | 83.2 hours |

| Duration of Action | 7-10 days |

The pharmacokinetic data indicate that a single injection of this compound can maintain effective blood levels of nalbuphine for several days, significantly reducing the need for frequent dosing.

Nalbuphine acts as a mixed agonist-antagonist at opioid receptors:

- μ-opioid receptor (MOR) : Partial agonist

- κ-opioid receptor (KOR) : High-efficacy partial agonist

This dual action contributes to its analgesic effects while minimizing the risk of respiratory depression commonly associated with full agonists like morphine.

Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound in managing postoperative pain:

- Study on Pain Relief : A clinical observation study demonstrated that this compound significantly reduced pain scores during rest and movement compared to immediate postoperative pain management protocols .

- Comparison with PCA : In a randomized controlled trial, this compound was found to be more effective than patient-controlled analgesia (PCA) with fentanyl for managing pain after gynecologic surgery .

- Visual Analog Scale (VAS) Scores : The area under the curve (AUC) for VAS pain intensity scores showed significant differences favoring this compound over placebo in multiple studies, indicating its effectiveness in prolonged pain relief .

Safety Profile

The safety profile of this compound aligns with that of traditional opioids but shows manageable risks:

- Common adverse effects include injection site reactions (27.5% incidence), pyrexia (16.5%), dizziness (6.4%), and nausea (1.8%) .

- Serious adverse events were minimal, emphasizing its favorable benefit-risk profile for postoperative use.

Case Studies

A notable case involved a 62-year-old female patient undergoing corrective osteotomy who experienced varying levels of analgesia when treated with this compound compared to fentanyl, highlighting the complexities in individual responses to opioid therapies .

Propiedades

Número CAS |

311768-81-7 |

|---|---|

Fórmula molecular |

C52H68N2O10 |

Peso molecular |

881.1 g/mol |

Nombre IUPAC |

bis[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,7-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] decanedioate |

InChI |

InChI=1S/C52H68N2O10/c55-35-19-21-51(59)39-27-33-15-17-37(45-43(33)49(51,47(35)63-45)23-25-53(39)29-31-9-7-10-31)61-41(57)13-5-3-1-2-4-6-14-42(58)62-38-18-16-34-28-40-52(60)22-20-36(56)48-50(52,44(34)46(38)64-48)24-26-54(40)30-32-11-8-12-32/h15-18,31-32,35-36,39-40,47-48,55-56,59-60H,1-14,19-30H2/t35-,36-,39+,40+,47-,48-,49-,50-,51+,52+/m0/s1 |

Clave InChI |

ALOIOAGKUOQNID-ITCIXCFHSA-N |

SMILES |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O |

SMILES isomérico |

C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(C[C@@H]1[C@]2([C@]9(CCN1CC1CCC1)[C@@H](O8)[C@H](CC2)O)O)C=C7)O5)O)O |

SMILES canónico |

C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)OC(=O)CCCCCCCCC(=O)OC7=C8C9=C(CC1C2(C9(CCN1CC1CCC1)C(O8)C(CC2)O)O)C=C7)O5)O)O |

Key on ui other cas no. |

311768-81-7 |

Sinónimos |

sebacoyl dinalbuphine ester |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.